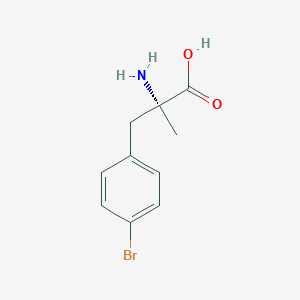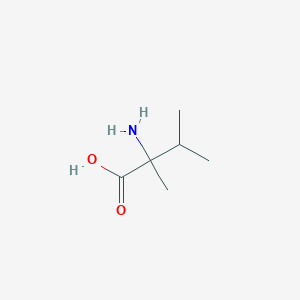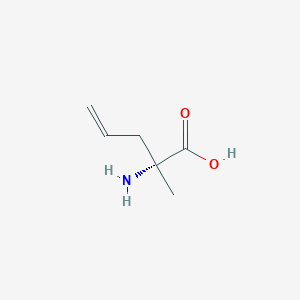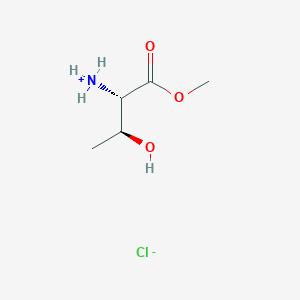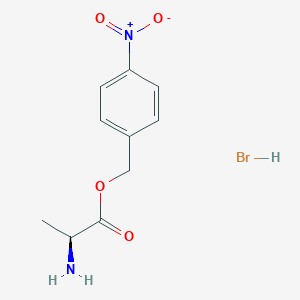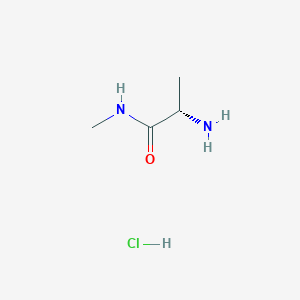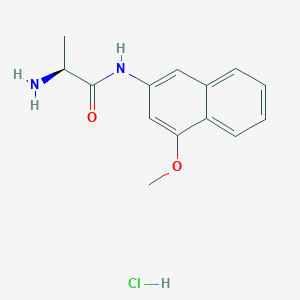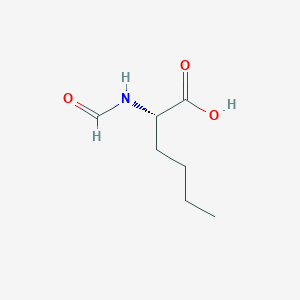
For-nle-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“For-nle-OH” is also known as Fmoc-Nle-OH or (S)-2-(Fmoc-amino)caproic acid. It is a derivative of the amino acid norleucine .
Synthesis Analysis
The synthesis of For-nle-OH and its analogs has been reported in several studies. For instance, one study reported the synthesis of an antimicrobial peptide where leucine (Leu) is replaced by the unnatural amino acid norleucine (Nle). The structures were synthesized by conventional solid-phase peptide synthesis . Another study mentioned the coupling of Fmoc-protected norleucine (Fmoc-Nle-OH) instead of methionine at position 59 to avoid oxidation .
Molecular Structure Analysis
The molecular formula of For-nle-OH is C21H23NO4 . Its molecular weight is 353.41 g/mol . The structure of For-nle-OH can be represented as CCCCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O .
Chemical Reactions Analysis
While specific chemical reactions involving For-nle-OH are not detailed in the search results, one study did mention the coupling of Fmoc-protected norleucine (Fmoc-Nle-OH) in the synthesis of histones and their analogs .
Physical And Chemical Properties Analysis
For-nle-OH has a molecular weight of 353.41 g/mol . It is also known as (S)-2-(Fmoc-amino)caproic acid, (S)-2-(Fmoc-amino)hexanoic acid, N-(9-Fluorenylmethoxycarbonyl)-L-norleucine, Fmoc-L-norleucine .
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-Nle-OH is primarily used in the field of peptide synthesis . It’s a building block for the synthesis of peptides via Fmoc solid-phase peptide synthesis . The Fmoc group protects the amino group during the synthesis process, and it can be removed afterwards by using a base such as piperidine.
Safety and Hazards
The safety data sheet for AC-NLE-OH suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .
Mécanisme D'action
Target of Action
For-nle-OH, also known as N-α-Fmoc-L-norleucine, is a derivative of the amino acid leucine . The primary target of For-nle-OH is believed to be the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . mTORC1 is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival .
Mode of Action
The activation of mTORC1 by For-nle-OH and its derivatives is the consequence of two successive events: the cellular uptake by L-type amino acid transporter 1 (LAT1) responsible for leucine uptake in cells and the activation of mTORC1 following the transport . The structural requirement for the recognition by LAT1 is to have carbonyl oxygen, alkoxy oxygen of carboxyl group, amino group, and hydrophobic side chain . In contrast, the requirement for mTORC1 activation is more rigorous. It additionally requires a fixed distance between carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at α-carbon .
Biochemical Pathways
The activation of mTORC1 by For-nle-OH affects the mTOR signaling pathway, which is one of the well-recognized cellular signaling pathways mobilized by amino acids . This pathway regulates various cellular processes, including protein synthesis, cell growth, and autophagy .
Pharmacokinetics
It’s known that the compound is absorbed and distributed in the body via the lat1 transporter . The metabolism and excretion of For-nle-OH are yet to be determined.
Result of Action
The activation of mTORC1 by For-nle-OH leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This results in the regulation of cell growth and metabolism .
Action Environment
The action of For-nle-OH is influenced by various environmental factors. For instance, the presence of other amino acids, particularly leucine, can affect the uptake of For-nle-OH by LAT1 . Additionally, the pH and temperature of the environment may also influence the stability and efficacy of For-nle-OH, although specific studies on these aspects are lacking.
Propriétés
IUPAC Name |
(2S)-2-formamidohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIJLKLYPXLQSQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
For-nle-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

